molecular formula C23H22N2O3 B11497592 2-(2,3-dimethoxyphenyl)-3-(2-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one

2-(2,3-dimethoxyphenyl)-3-(2-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11497592
M. Wt: 374.4 g/mol
InChI Key: NVXRUXDFJFNPIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-dimethoxyphenyl)-3-(2-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with dimethoxyphenyl and methylphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethoxyphenyl)-3-(2-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with 2,3-dimethoxybenzaldehyde in the presence of an acid catalyst to form an intermediate Schiff base. This intermediate is then cyclized with 2-methylphenyl isocyanate under reflux conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dimethoxyphenyl)-3-(2-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinazolinone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives, amine derivatives, and substituted aromatic compounds.

Scientific Research Applications

2-(2,3-dimethoxyphenyl)-3-(2-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethoxyphenyl)-3-(2-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-dimethoxyphenyl)-3-phenylquinazolin-4(1H)-one
  • 2-(2,3-dimethoxyphenyl)-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one
  • 2-(2,3-dimethoxyphenyl)-3-(2-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one

Uniqueness

2-(2,3-dimethoxyphenyl)-3-(2-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C23H22N2O3

Molecular Weight

374.4 g/mol

IUPAC Name

2-(2,3-dimethoxyphenyl)-3-(2-methylphenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C23H22N2O3/c1-15-9-4-7-13-19(15)25-22(17-11-8-14-20(27-2)21(17)28-3)24-18-12-6-5-10-16(18)23(25)26/h4-14,22,24H,1-3H3

InChI Key

NVXRUXDFJFNPIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(NC3=CC=CC=C3C2=O)C4=C(C(=CC=C4)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.